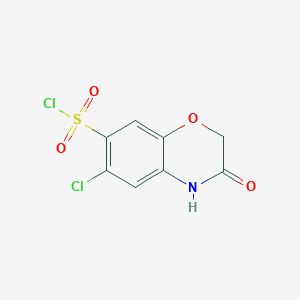

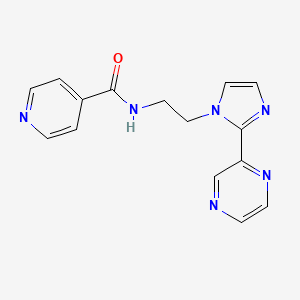

![molecular formula C26H19N3O2 B2430444 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide CAS No. 397289-70-2](/img/structure/B2430444.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide” is a compound that contains a benzimidazole moiety . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained . The reaction probably proceeds via the mechanism illustrated in Scheme 2 .

Molecular Structure Analysis

The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction and further examined by Hirshfeld surface analysis .

Chemical Reactions Analysis

The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, gives 2-aryl benzimidazoles in high yield . Heating the phenyl diamine with 4-aminobenzoic acid in PPA at 140 °C for 4 h afforded 4-(1H-benzimidazol-2-yl)aniline in good yield .

科学的研究の応用

Anticancer Activity

This compound has shown potential in the treatment of cancer. For instance, it has been used in the development of aromatase inhibitors for the treatment of cancer . Aromatase is a catalytic enzyme involved in the biosynthesis of estrogen from androgen, and its inhibition is one strategy to prevent estrogen synthesis .

Antimicrobial Activity

Imidazole, a component of this compound, has been found to have antimicrobial properties . Derivatives of imidazole show different biological activities such as antibacterial and antifungal activities .

Anti-inflammatory Activity

Imidazole derivatives also exhibit anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of conditions involving inflammation .

Antioxidant Activity

The compound has been investigated for its antioxidant potential . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

DNA Binding Potentials

The compound has been studied for its DNA binding potentials . This suggests that it could potentially be used in genetic research and therapy .

Elastase Inhibition

Elastase is an enzyme that breaks down elastin, a protein that gives elasticity to tissues. The compound has been investigated for its elastase inhibition potential , suggesting a possible role in the treatment of conditions involving tissue damage or aging .

Antiviral Activity

Imidazole derivatives have been reported to have antiviral properties . This suggests that the compound could potentially be used in the treatment of viral infections .

Antidiabetic Activity

Imidazole derivatives have also been found to exhibit antidiabetic activity . This suggests a potential role for the compound in the treatment of diabetes .

将来の方向性

The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future . The interest in the present study pertains to the development of a new compound based upon a benzimidazole thiourea moiety that has unique properties related to elastase inhibition, free radical scavenging activity and its DNA binding ability .

特性

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O2/c30-26(19-12-16-22(17-13-19)31-21-6-2-1-3-7-21)27-20-14-10-18(11-15-20)25-28-23-8-4-5-9-24(23)29-25/h1-17H,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFDXUYGKDAUEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

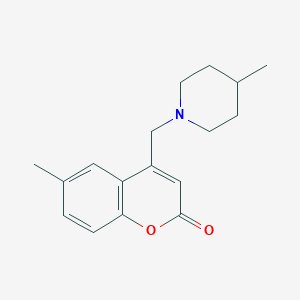

![3-O-Benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2430367.png)

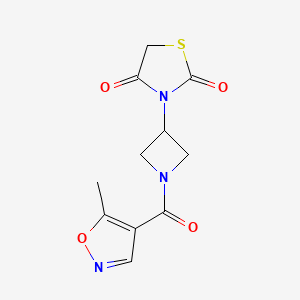

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2430370.png)

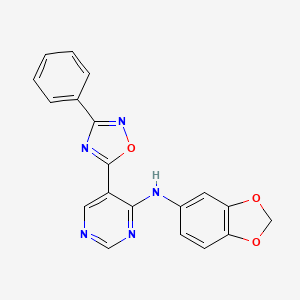

![N-(3-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2430375.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B2430379.png)

![1-(4-Chlorobenzoyl)-4-[2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine](/img/structure/B2430381.png)

![N-(4-acetylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430383.png)